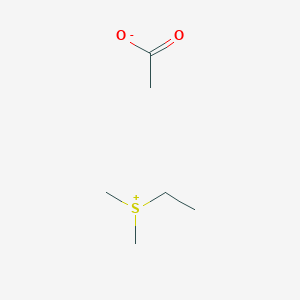

Ethyl(dimethyl)sulfanium acetate

Description

Properties

CAS No. |

124883-30-3 |

|---|---|

Molecular Formula |

C6H14O2S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

ethyl(dimethyl)sulfanium;acetate |

InChI |

InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

NYFJBLXNPZUEEB-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+](C)C.CC(=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Ethyl Dimethyl Sulfanium Acetate

Reaction Pathways and Transition State Analysis in Ylide-Mediated Transformations

Ethyl(dimethyl)sulfanium acetate (B1210297) serves as a precursor to a reactive sulfur ylide, dimethylsulfonium ethylide. This ylide is a versatile intermediate in organic synthesis, participating in a variety of transformations characterized by the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways of these reactions are dictated by the nature of the electrophilic partner and the inherent reactivity of the sulfonium (B1226848) ylide.

The primary mode of reactivity for the ylide derived from ethyl(dimethyl)sulfanium acetate is as a nucleophile. The carbanionic center of the ylide readily attacks a wide range of electrophiles, initiating a sequence that typically culminates in the formation of a three-membered ring. organic-chemistry.orgmdpi.com This process, broadly known as the Corey-Chaykovsky reaction, is a cornerstone of ylide chemistry. organic-chemistry.org

The reaction commences with the nucleophilic addition of the sulfur ylide to the electrophilic center, most commonly the carbon atom of a carbonyl group (aldehydes and ketones) or an imine. organic-chemistry.org This initial attack results in the formation of a betaine (B1666868) intermediate, a zwitterionic species containing a negatively charged oxygen (or nitrogen) and a positively charged sulfonium group. mdpi.com This intermediate is transient and rapidly undergoes an intramolecular SN2 reaction. The oxyanion (or amido anion) acts as the nucleophile, attacking the carbon atom that bears the sulfonium group, which serves as an excellent leaving group (dialkyl sulfide). organic-chemistry.org This ring-closing step is typically irreversible and yields the corresponding epoxide or aziridine. youtube.com

The reaction can be rendered catalytic with respect to the sulfide (B99878) by regenerating the ylide in situ. organic-chemistry.orgbristol.ac.uk This is often achieved by reacting the sulfide with a metal carbene, generated from a diazo compound precursor. bristol.ac.uk

The scope of electrophiles extends beyond simple aldehydes and imines. For instance, reaction with α,β-unsaturated carbonyl compounds (enones) typically proceeds via a 1,4-conjugate addition pathway, followed by ring closure to afford cyclopropane (B1198618) derivatives. organic-chemistry.org

| Electrophile Type | Intermediate | Final Product | Reaction Name |

| Aldehyde (R-CHO) | Betaine | Epoxide | Corey-Chaykovsky Epoxidation |

| Ketone (R₂C=O) | Betaine | Epoxide | Corey-Chaykovsky Epoxidation |

| Imine (R₂C=NR') | Aza-Betaine | Aziridine | Corey-Chaykovsky Aziridination |

| α,β-Unsaturated Carbonyl | Enolate-Ylide | Cyclopropane | Corey-Chaykovsky Cyclopropanation |

Sulfonium ylides, including those derived from this compound, are also prone to undergo characteristic rearrangement reactions. These transformations provide powerful methods for carbon-carbon bond formation and the synthesis of complex molecular architectures.

The Pummerer reaction classically involves the rearrangement of a sulfoxide (B87167) in the presence of an acylating agent, like acetic anhydride (B1165640), to yield an α-acyloxy thioether. wikipedia.orgnumberanalytics.com The mechanism begins with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium salt. chemistry-reaction.comchemeurope.com Subsequent deprotonation at the α-carbon by a base (such as acetate) generates a sulfur ylide intermediate. chemistry-reaction.com This ylide then rearranges, leading to the final product.

A mechanistically related but distinct pathway is the Pummerer fragmentation. wikipedia.orgchemeurope.com This fragmentation competes with the standard rearrangement and becomes the dominant pathway when the substituent on the α-carbon can function as a stable leaving group, typically a stable carbocation. wikipedia.orgchemeurope.comrsc.org Instead of losing an α-proton, the key intermediate undergoes cleavage of the Cα–Cβ bond (or another bond to the α-carbon). rsc.org The driving force for this fragmentation is the formation of a particularly stable carbocation. wikipedia.orgacs.org For example, if the group attached to the α-carbon can form a carbocation with high stability (e.g., pKR+ = 23.7), fragmentation will be favored over the classical Pummerer pathway, which involves deprotonation. wikipedia.org

Sulfonium salts and their corresponding ylides are well-known to undergo sigmatropic rearrangements, which involve the transposition of an alkyl or aryl group. rsc.org The two most prominent examples are the organic-chemistry.orgbristol.ac.uk-Stevens rearrangement and the organic-chemistry.orgthieme-connect.com-Sommelet-Hauser rearrangement. wikipedia.orgacs.org

The Stevens rearrangement is a 1,2-migration of a group from the sulfur atom to the adjacent carbanionic carbon of the ylide. wikipedia.org The mechanism is complex and has been a subject of considerable study. It is generally not a concerted process but rather proceeds through the homolytic cleavage of the S-C bond to form a diradical pair held within a solvent cage. wikipedia.orgacs.org This caged radical pair then recombines to form the rearranged product, which helps to explain the observed retention of configuration at the migrating center. wikipedia.org

The Sommelet-Hauser rearrangement is a competing organic-chemistry.orgthieme-connect.com-sigmatropic rearrangement. rsc.orgrhhz.net This concerted, pericyclic reaction is often favored when a benzylic group is attached to the sulfur atom. The reaction proceeds through a six-membered cyclic transition state. The selectivity between the Stevens and Sommelet-Hauser pathways can be controlled by the electronic properties of the substituents and the choice of solvent. rsc.org For instance, electron-donating groups on a benzyl (B1604629) substituent tend to favor the organic-chemistry.orgbristol.ac.uk-Stevens rearrangement, while strong electron-withdrawing groups can favor the Sommelet-Hauser pathway. rsc.org

More recently, novel alkyl group transposition reactions have been developed, inspired by the function of S-adenosyl-L-methionine (SAM) in biological systems. nih.gov One such strategy involves an aryne-induced alkyl group transposition from a thioether. nih.gov The reaction proceeds through an in-situ generated sulfonium intermediate. nih.gov Theoretical and experimental studies suggest an intermolecular mechanism where a triflate anion-incorporated [K(18-crown-6)] complex promotes the thermodynamically favored transposition. nih.govnih.gov This modern approach highlights the synthetic value of sulfonium-based transpositions for molecular editing and late-stage functionalization. nih.gov

Role of the Sulfonium Motif in Reaction Energetics and Selectivity

The sulfonium group is not merely a passive spectator or a simple leaving group; it plays a crucial role in modulating the stability, reactivity, and selectivity of the associated ylide.

The positively charged sulfur atom in a sulfonium ylide exerts a profound stabilizing effect on the adjacent carbanionic center. mdpi.comoaepublish.com This stabilization is critical for the formation and reactivity of the ylide. Several factors contribute to this effect.

The primary stabilizing force is the electrostatic attraction between the positive charge on the sulfur atom and the negative charge on the adjacent carbon. mdpi.comrsc.org Additionally, negative hyperconjugation plays a significant role. mdpi.comepa.gov This involves the overlap of the filled p-orbital of the carbanion with an empty σ* antibonding orbital of one of the adjacent sulfur-carbon bonds. mdpi.com This interaction delocalizes the negative charge and strengthens the S-C bond. epa.gov An inductive effect from the electronegative sulfur atom also contributes to stabilization. organicchemistrydata.org

It is important to note that sulfonium ylides are generally less stable and therefore more nucleophilic than their sulfoxonium ylide counterparts. mdpi.comrsc.org This difference in stability arises because the sulfoxonium group is better able to delocalize the negative charge, rendering the ylide less reactive. mdpi.com The relative instability of sulfonium ylides makes them highly effective reagents for the transformations described above.

| Stabilizing Factor | Description | Significance |

| Electrostatic Attraction | The coulombic attraction between the positively charged sulfur (S⁺) and the adjacent negatively charged carbon (C⁻). | A primary contributor to the overall stability of the ylide structure. mdpi.com |

| Negative Hyperconjugation | Overlap of the carbanion's filled p-orbital with the empty σ* orbital of an adjacent S-C bond. | Delocalizes electron density, leading to significant stabilization and affecting bond lengths and rotational barriers. mdpi.comepa.gov |

| Inductive Effect | Electron withdrawal by the electronegative sulfur atom through the sigma bond framework. | Contributes to the delocalization and stabilization of the negative charge on the carbon. organicchemistrydata.org |

| Conjugation | Delocalization of the carbanion's negative charge into an adjacent electron-withdrawing group (e.g., carbonyl, ester). | Greatly increases the stability of the ylide, making it easier to handle and isolate. oaepublish.com |

Influence on Regioselectivity and Stereoselectivity

The regioselectivity of ethyl (dimethylsulfuranylidene)acetate is most prominently observed in its reactions with α,β-unsaturated carbonyl compounds. Unlike unstabilized sulfonium ylides, which typically yield epoxides via 1,2-addition to the carbonyl group (a kinetically controlled process), the stabilized nature of ethyl (dimethylsulfuranylidene)acetate favors the 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. adichemistry.comwikipedia.orgmdpi.com This initial 1,4-addition is often reversible, allowing for the establishment of a thermodynamic equilibrium that ultimately leads to the formation of a cyclopropane ring through a subsequent intramolecular cyclization. adichemistry.comwikipedia.org This process is a hallmark of the Corey-Chaykovsky reaction with stabilized sulfur ylides. adichemistry.com

The stereoselectivity of these cyclopropanation reactions is a subject of detailed study. In the reaction of ethyl (dimethylsulfuranylidene)acetate with α,β-unsaturated aldehydes, the geometry of the resulting cyclopropane is influenced by the substituents on the double bond. acs.org Generally, these reactions proceed with a degree of diastereoselectivity, favoring the formation of the trans-substituted cyclopropane. This preference is attributed to the reversibility of the initial betaine formation, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate, which then proceeds to form the trans-cyclopropane. wikipedia.org

In reactions with cyclic enones, such as cyclopentenone and cyclohexenone, ethyl (dimethylsulfuranylidene)acetate has been shown to produce bicyclic cyclopropane derivatives. acs.org The stereochemical outcome of these reactions can be highly dependent on the reaction conditions. For instance, studies have shown that both diastereoselectivity and enantioselectivity can be influenced by factors such as the presence of a base and the concentration of the reactants. organic-chemistry.org

Table 1: Regio- and Stereoselectivity in the Reaction of Ethyl (dimethylsulfuranylidene)acetate with α,β-Unsaturated Carbonyls

| Electrophile | Major Product Type | Predominant Stereochemistry | Reference(s) |

| α,β-Unsaturated Aldehydes | Cyclopropane | trans | acs.org |

| α,β-Unsaturated Esters | Cyclopropane | trans | acs.org |

| α,β-Unsaturated Ketones (Enones) | Cyclopropane | trans | adichemistry.comacs.org |

| Cyclic Enones | Bicyclic Cyclopropane | Dependent on conditions | organic-chemistry.org |

Kinetic and Thermodynamic Studies of Ylide Reactivity

The reactivity of ethyl (dimethylsulfuranylidene)acetate is governed by a delicate interplay of kinetic and thermodynamic factors. The formation of the ylide itself from the sulfonium salt is the initial step, and its stability is crucial for the subsequent reactions. Being a stabilized ylide, ethyl (dimethylsulfuranylidene)acetate is less reactive than its unstabilized counterparts, allowing for greater selectivity. mdpi.commdpi.com

In reactions with α,β-unsaturated systems, the initial 1,2-addition to the carbonyl group is generally the kinetically favored pathway, meaning it has a lower activation energy and occurs more rapidly. bristol.ac.uk However, for stabilized ylides like ethyl (dimethylsulfuranylidene)acetate, this addition is often reversible. The alternative 1,4-addition pathway, while kinetically slower, leads to a more thermodynamically stable betaine intermediate. adichemistry.comwikipedia.org Over time and under appropriate reaction conditions (e.g., higher temperatures), the reaction equilibrium will favor the formation of the thermodynamic product, which is the cyclopropane resulting from the 1,4-addition followed by irreversible ring closure. bristol.ac.uk The rate-determining step in the cyclopropanation of Michael acceptors with stabilized sulfur ylides is typically the initial nucleophilic attack of the ylide. nih.govresearchgate.net

Quantitative kinetic studies on a range of stabilized and semi-stabilized sulfur ylides have been conducted to determine their nucleophilicity parameters. These studies involve measuring the second-order rate constants for their reactions with various electrophiles. nih.govresearchgate.net While specific thermodynamic data such as reaction enthalpies for this compound are not extensively documented in readily available literature, the kinetic data provides a quantitative measure of its reactivity.

Table 2: Kinetic Data for Reactions of Stabilized Sulfur Ylides

| Ylide | Electrophile (Michael Acceptor) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) at 20 °C in DMSO | Reference(s) |

| Ph(Me)S=CHCO₂Et | DMK | 1.15 x 10⁻⁴ | nih.govresearchgate.net |

| Me₂S=CHCO₂Et | DMK | 1.01 x 10⁻³ | nih.govresearchgate.net |

| Me₂S=CHCOPh | DMK | 1.53 x 10⁻² | nih.govresearchgate.net |

| Me₂S=CHCN | DMK | 1.55 x 10⁻¹ | nih.govresearchgate.net |

DMK = Dimethylketene

The data indicates that the structure of the stabilizing group on the ylide has a significant impact on its nucleophilicity and reaction rate. The ester-stabilized ylide, ethyl (dimethylsulfuranylidene)acetate, shows moderate reactivity compared to other stabilized ylides.

Theoretical and Computational Investigations

Electronic Structure Analysis and Bonding Characteristics of Sulfonium (B1226848) Ylides

The electronic structure of sulfonium ylides is key to understanding their unique chemical behavior. Computational models have been instrumental in elucidating the nature of the carbon-sulfur bond and the distribution of charge within the molecule.

Hybridization and Charge Distribution on Sulfur and Carbon

In sulfonium ylides, the sulfur atom is trivalent and bears a formal positive charge, while the adjacent carbon atom is a carbanion. The bonding was historically debated, with one model invoking the participation of sulfur's d-orbitals in pπ-dπ bonding to stabilize the carbanion. However, modern computational studies have largely refuted significant d-orbital involvement. mdpi.com Instead, the stabilization is primarily attributed to electrostatic attraction between the positive sulfur and the negative carbon, as well as negative hyperconjugation. mdpi.com This involves the overlap of the carbanion's lone pair orbital (n) with the antibonding sigma orbital (σ*) of the sulfur-carbon bonds. mdpi.com

The ylidic carbon is typically sp² hybridized, leading to a planar geometry around this atom, while the sulfur atom adopts a pyramidal geometry. The presence of an electron-withdrawing group, such as the acetate (B1210297) group in Ethyl(dimethyl)sulfanium acetate, further stabilizes the carbanion by delocalizing the negative charge. ukm.my This delocalization is a key feature of "stabilized" sulfonium ylides.

Quantum chemical calculations, such as those using the CNDO/2 and ab initio methods, have been employed to investigate the charge distribution in sulfonium ylides. acs.org These studies confirm a significant negative charge on the ylidic carbon and a positive charge on the sulfur atom, consistent with the zwitterionic character of the molecule. The exact charge distribution can be influenced by the substituents on both the sulfur and the carbanion.

Table 1: Representative Calculated Atomic Charges in a Model Carbonyl-Stabilized Sulfonium Ylide

| Atom | Calculated Atomic Charge (a.u.) |

| Ylidic Carbon | -0.6 to -0.8 |

| Sulfonium Sulfur | +0.4 to +0.6 |

| Carbonyl Oxygen | -0.5 to -0.7 |

Note: These values are representative and are based on computational studies of analogous carbonyl-stabilized sulfonium ylides. The actual values for this compound may vary.

Stability and Resonance Contributions

The stability of sulfonium ylides is greatly influenced by the substituents on the carbanionic carbon. ukm.my Ylides lacking an electron-withdrawing group are considered "unstabilized" and are generally highly reactive and thermally unstable. ukm.my Conversely, ylides like this compound, which possess an ester group, are "stabilized" due to the ability of the carbonyl group to delocalize the negative charge through resonance. ukm.my

The resonance structures of an ester-stabilized sulfonium ylide illustrate this charge delocalization:

Ylide form: [R₂S⁺-C⁻H-C(=O)OR']

Enolate form: [R₂S-CH=C(O⁻)OR']

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of sulfonium ylides and modeling the mechanisms of their reactions. ukm.my

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations have been successfully applied to investigate the reaction pathways of sulfonium ylides with various electrophiles, such as aldehydes, ketones, and α,β-unsaturated systems. A common reaction of stabilized sulfonium ylides is cyclopropanation. DFT studies on the reaction of stabilized ylides with enones have elucidated the mechanistic details.

These studies often employ functionals like B3LYP in conjunction with flexible basis sets. It has been shown that for reactions involving the highly polar intermediates typical of sulfonium ylide chemistry, the inclusion of continuum solvation models is crucial for obtaining results that are in good agreement with experimental observations.

The general mechanism for the reaction of a sulfonium ylide with an electrophile, as mapped by DFT, typically involves:

Nucleophilic attack of the ylidic carbon on the electrophile to form a betaine (B1666868) intermediate.

Intramolecular cyclization of the betaine via nucleophilic displacement of the dimethyl sulfide (B99878) leaving group.

Computational Prediction of Activation Energies and Intermediates

A significant strength of computational modeling is its ability to predict the activation energies of reaction steps and the structures of transient intermediates and transition states. For the reaction of sulfonium ylides, DFT calculations can determine the energy barriers for the initial nucleophilic attack, any subsequent rotational isomerizations of the betaine intermediate, and the final ring-closing step.

For example, in the reaction of stabilized ylides with enones, the diastereoselectivity is often controlled by the rotational barrier between cisoid and transoid betaine intermediates. DFT calculations can predict the relative activation energies of the diastereomeric transition states leading to different stereoisomeric products, thus explaining and predicting the observed stereochemical outcomes.

Table 2: Representative Calculated Activation Energies (in kcal/mol) for Key Steps in a Stabilized Sulfonium Ylide Reaction

| Reaction Step | Pathway A (leading to trans) | Pathway B (leading to cis) |

| Initial C-C Bond Formation | 10-15 | 11-16 |

| Betaine Rotation | 8-12 | 13-18 |

| Ring Closure | 5-9 | 6-10 |

Note: These are illustrative values based on DFT studies of analogous carbonyl-stabilized sulfonium ylides in cyclopropanation reactions. The values for this compound will depend on the specific electrophile and reaction conditions.

These computational predictions are invaluable for understanding reaction mechanisms at a molecular level and for designing new, more selective synthetic methods.

Conformational Analysis and Stereochemical Insights from Computational Models

The three-dimensional structure of sulfonium ylides and their reaction intermediates plays a crucial role in determining the stereochemical outcome of their reactions. Computational models provide powerful insights into the preferred conformations and their influence on selectivity.

For ester-stabilized sulfonium ylides, the orientation of the ester group relative to the ylidic bond can influence the accessibility of the nucleophilic carbon. Computational studies on related systems have shown strong conformational preferences. These preferences can arise from a combination of steric effects and weak intramolecular interactions, such as 1,4 S-O interactions and hydrogen bonding between the methyl groups on the sulfur and the carbonyl oxygen.

In reactions leading to new stereocenters, such as epoxidation or aziridination, the facial selectivity of the ylide's attack on the electrophile is critical. Computational modeling of the transition states can rationalize the observed enantioselectivities. For instance, in asymmetric epoxidations using chiral sulfonium salts, DFT calculations have shown that the preferred transition state is the one that minimizes steric interactions between the bulky groups on the chiral sulfide and the reactants. The energy difference between the diastereomeric transition states, even if small, can lead to high levels of enantiomeric excess.

The stereochemical course of reactions like cyclopropanation is often determined by the conformational dynamics of the intermediate betaine. DFT studies have shown that the relative energies of the transition states for rotation around the newly formed C-C bond can dictate whether the cis or trans cyclopropane (B1198618) is formed. By modeling these rotational barriers, chemists can understand why stabilized ylides often give trans products with high selectivity.

Solvent Effects on Reactivity and Stability from Theoretical Perspectives

Theoretical and computational investigations into the behavior of sulfonium salts in solution provide critical insights into their stability and reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous sulfonium compounds, such as S-adenosylmethionine (SAM) and simple alkyl sulfonium salts, allows for the extrapolation of key principles governing solvent effects. These studies consistently demonstrate that the surrounding solvent environment plays a crucial role in modulating the properties of the sulfonium cation.

The stability of a sulfonium salt in a solvent is fundamentally dictated by the thermodynamics of solvation. Solvents influence the charged sulfonium center through various non-covalent interactions, including ion-dipole, hydrogen bonding, and dispersion forces. Computational models predict that polar solvents are generally effective at stabilizing sulfonium salts. wikipedia.org The dissolution process involves the disruption of the crystal lattice of the salt and the subsequent solvation of the individual ions, a process that is energetically favorable in solvents with high dielectric constants.

Theoretical calculations on related systems highlight the nuanced nature of these interactions. For instance, studies on the interaction of trimethylsulfonium, a close analog of the dimethylsulfanium moiety, with aromatic systems in the presence of water molecules reveal the competitive nature of solvation. nih.gov While cation-π interactions are significant, the presence of water molecules can modulate their strength by solvating the cation. nih.gov This suggests that for this compound, polar protic solvents like water would strongly solvate both the sulfonium cation and the acetate anion through hydrogen bonding, leading to high solubility and stability of the dissociated ions. In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) would primarily solvate the cation via dipole interactions, which can also effectively stabilize the salt. researchgate.net

The reactivity of sulfonium salts, which often act as electrophilic alkylating or arylating agents, is also profoundly influenced by the solvent. nih.gov Theoretical studies on SN2 reactions, a common pathway for sulfonium salt reactivity, show that solvent can dramatically alter activation energy barriers. researchgate.net For an SN2 reaction involving a charged nucleophile and a sulfonium electrophile, moving from a polar protic to a polar aprotic solvent can significantly accelerate the reaction rate. This is because protic solvents form a tight solvation shell around the nucleophile (e.g., the acetate anion in an intra- or intermolecular reaction) through hydrogen bonding, lowering its ground-state energy and thus increasing the activation barrier for the reaction. researchgate.net Polar aprotic solvents solvate the accompanying cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.

Computational studies on S-adenosylmethionine (SAM) are particularly instructive. SAM features a sulfonium ion and is a key biological methyl donor. nih.gov Theoretical models of SAM-dependent enzymes show that the protein environment, which acts as a highly specific "solvent," precisely positions the reactants and often excludes water from the active site to enhance reactivity. nih.gov In non-enzymatic reactions, the choice of solvent would similarly impact the reactivity of this compound. A less-polar environment or one that minimizes hydrogen bonding to the reacting partners would theoretically enhance its reactivity as an ethylating agent.

Computational analyses comparing sulfonium and ammonium (B1175870) ions have revealed that differences in solvation contribute significantly to their relative interaction energies and stabilities. nih.gov These studies suggest that the larger, more polarizable sulfur atom in a sulfonium ion leads to different solvation shell structures and energies compared to a smaller, less polarizable nitrogen atom in an ammonium ion. nih.gov

To illustrate the quantitative impact of solvation, the following tables present theoretical data from closely related systems.

Table 1: Calculated Interaction Energies of Trimethylsulfonium-Benzene Complex with Explicit Water Molecules

This table demonstrates how the presence of a polar solvent (water) affects the strength of cation-π interactions, a key stabilizing force for sulfonium salts in certain environments. The data is based on computational studies of trimethylsulfonium, an analogue of the cation in this compound. nih.gov

| Number of Water Molecules (N) | Interaction Energy (E_int, kcal/mol) in Implicit Solvent |

| 0 | -10.5 |

| 1 | -7.5 |

| 2 | -4.5 |

Data derived from computational analysis of trimethylsulfonium-benzene interactions. The decrease in interaction energy with the addition of water molecules indicates competitive solvation of the sulfonium ion. nih.gov

Table 2: Theoretical Free Energy Barriers for SN2 Reaction in Different Solvents

This table provides a conceptual illustration of how solvent choice can dramatically affect the reactivity of a system involving an acetate nucleophile, based on general principles from theoretical studies of SN2 reactions. researchgate.net

| Solvent Type | Generic SN2 Reaction | Relative Reaction Rate |

| Gas Phase | CH₃Cl + AcO⁻ → CH₃OAc + Cl⁻ | Highest (Reference) |

| Polar Aprotic (e.g., DMSO) | CH₃Cl + AcO⁻ → CH₃OAc + Cl⁻ | High |

| Polar Protic (e.g., Water) | CH₃Cl + AcO⁻ → CH₃OAc + Cl⁻ | Low |

This table is illustrative and based on established theoretical principles of solvent effects on SN2 reactions. researchgate.net The trend shows that polar protic solvents stabilize the anionic nucleophile, increasing the energy barrier and slowing the reaction compared to polar aprotic solvents or the gas phase.

Analytical Chemistry Techniques for Characterization and Detection

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl(dimethyl)sulfanium acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of ethyl(dimethyl)sulfanium acetate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. researchgate.netacs.org For sulfonium (B1226848) salts, ¹H and ¹³C NMR are routinely used. rsc.org

¹H NMR: In ¹H NMR spectroscopy of this compound, the protons on the ethyl and dimethyl groups, as well as those on the acetate counter-ion, will produce distinct signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons closer to the positively charged sulfur atom are expected to be deshielded and resonate at a lower field (higher ppm value).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. Similar to ¹H NMR, carbons bonded to the sulfonium center will be deshielded. The carbonyl carbon of the acetate will also show a characteristic chemical shift in the downfield region. rsc.org

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR can provide direct information about the sulfur atom's chemical environment. nih.gov The chemical shift of the sulfur nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Signals for this compound |

| ¹H | 0 - 10 | Signals for -CH₃ (ethyl), -CH₂- (ethyl), -S⁺-(CH₃)₂, and CH₃COO⁻ |

| ¹³C | 0 - 220 | Signals for -CH₃ (ethyl), -CH₂- (ethyl), -S⁺-(CH₃)₂, CH₃COO⁻, and C=O (acetate) |

| ³³S | Wide range | A single signal corresponding to the sulfonium sulfur |

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: Actual chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. Due to the non-volatile and ionic nature of sulfonium salts, soft ionization techniques are required. tandfonline.com

Electrospray Ionization (ESI) and Liquid Secondary Ion Mass Spectrometry (LSIMS): ESI-MS and LSIMS are well-suited for analyzing sulfonium salts as they allow for the direct ionization of the sample from a solution, producing an ion corresponding to the intact cation, [Ethyl(dimethyl)sulfanium]⁺. tandfonline.comacs.org

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the intact cation can be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for sulfonium salts include the loss of alkyl groups from the sulfur atom. tandfonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the intact cation with a high degree of confidence. rsc.orgacs.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ionization Technique | Information Obtained | Relevance for this compound |

| ESI, LSIMS | Molecular weight of the cation | Confirms the mass of the [Ethyl(dimethyl)sulfanium]⁺ ion. |

| MS/MS (CID) | Structural information from fragmentation patterns | Elucidates the connectivity of the ethyl and methyl groups to the sulfur atom. |

| HRMS | Accurate mass and elemental composition | Provides the exact elemental formula of the cation, confirming its identity. acs.org |

Table 2: Mass Spectrometry Techniques for the Analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The acetate counter-ion has particularly strong and characteristic IR absorptions.

The carboxylate group (COO⁻) of the acetate ion typically displays two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The positions of these bands are sensitive to the nature of the cation and the solid-state structure. spectroscopyonline.comresearchgate.net Additionally, the C-H stretching and bending vibrations of the ethyl and dimethyl groups will be present in the spectrum.

| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric stretch | 1650 - 1550 |

| Carboxylate (COO⁻) | Symmetric stretch | 1450 - 1360 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1350 |

Table 3: Characteristic Infrared Absorption Bands for this compound.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of non-volatile, ionic compounds like this compound. researchgate.netsigmaaldrich.com

Reversed-Phase HPLC: A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. To improve the retention and peak shape of the ionic sulfonium cation, an ion-pairing reagent (e.g., trifluoroacetic acid or longer-chain alkyl sulfonates) can be added to the mobile phase. chemicalforums.com This reagent forms a neutral ion pair with the analyte, which has better interaction with the stationary phase.

Mixed-Mode Chromatography: Alternatively, mixed-mode chromatography columns that possess both reversed-phase and ion-exchange characteristics can offer enhanced selectivity for polar and ionic compounds, potentially eliminating the need for ion-pairing reagents. helixchrom.com

Detection: A UV detector can be used if the compound possesses a chromophore, although the simple alkyl sulfonium and acetate ions lack strong UV absorption. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable for quantifying such compounds. helixchrom.com

| HPLC Mode | Stationary Phase | Mobile Phase | Detection | Purpose |

| Reversed-Phase with Ion Pairing | C18, C8 | Water/Acetonitrile (B52724) or Methanol with an ion-pairing reagent | ELSD, CAD, UV (if applicable) | Purity assessment and quantification. chemicalforums.com |

| Mixed-Mode | Combines hydrophobic and ion-exchange properties | Aqueous/organic buffers | ELSD, CAD | Separation of polar and ionic compounds without ion-pairing reagents. helixchrom.com |

Table 4: HPLC Methodologies for the Analysis of this compound.

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes

Direct analysis of sulfonium salts by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. tandfonline.com However, GC can be employed in specific scenarios.

Analysis of Volatile Byproducts: GC can be used to detect and quantify any volatile impurities or degradation products that may be present in a sample of this compound.

Derivatization: It is possible to convert the non-volatile analyte into a volatile derivative that can be analyzed by GC. For instance, certain reagents can be used to cleave the sulfonium salt into volatile sulfides. Additionally, sulfonium salts themselves have been used as on-column alkylating agents in GC for the derivatization of other analytes. nih.gov This highlights the reactive nature of these compounds under GC conditions.

Pyrolysis-GC-MS: This technique involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the volatile pyrolysis products by GC-MS. This can provide structural information about the original non-volatile compound.

| GC Application | Methodology | Information Gained |

| Impurity Profiling | Direct injection of a solution | Identification and quantification of volatile impurities. |

| Analysis of Degradants | GC-MS analysis of aged or stressed samples | Identification of volatile degradation products. |

| Structural Analysis via Derivatization | Chemical reaction followed by GC-MS | Identification of the resulting volatile sulfide (B99878) and ester. |

Table 5: Gas Chromatography Applications in the Context of this compound Analysis.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of ionic and thermally labile compounds like this compound in complex matrices necessitates the use of advanced hyphenated analytical techniques. These methods couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, providing a robust platform for both qualitative and quantitative analysis.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, its direct application to the analysis of sulfonium salts such as this compound presents significant challenges. Sulfonium salts are known to be non-volatile and can undergo thermal decomposition in the hot GC injector port and column. This decomposition can lead to the formation of corresponding sulfides, which would then be the species analyzed by the mass spectrometer, not providing an accurate representation of the original sample composition. tandfonline.com

For instance, studies on other sulfonium salts have shown that they thermally degrade to form more volatile sulfides, which can be misleading when trying to characterize the original salt. tandfonline.com In the case of this compound, thermal degradation would likely yield dimethyl sulfide and an ethyl acetate derivative.

To overcome these limitations, derivatization techniques can be employed. Sulfonium salts themselves can act as derivatizing agents, a principle that has been used in automated GC-MS methods for the analysis of other compounds. nih.gov For example, triethylsulfonium (B1208873) hydroxide (B78521) has been utilized as an on-column alkylating agent for the determination of theophylline (B1681296) in plasma. nih.gov This suggests a potential indirect method for analysis, though not for the direct characterization of the intact salt.

A typical GC-MS analysis of potential thermal degradation products of this compound would involve a standard capillary column and electron impact (EI) ionization. The resulting mass spectra would then be compared against spectral libraries for identification.

Illustrative GC-MS Parameters for Analysis of Potential Degradation Products:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a more suitable technique for the direct analysis of ionic and non-volatile compounds like this compound. This method avoids the high temperatures of GC that cause decomposition and allows for the analysis of the intact sulfonium cation.

The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. nih.govnih.gov

For detection, electrospray ionization (ESI) is the most common interface, as it is a soft ionization technique that can generate intact molecular ions from polar and ionic compounds in solution. In the positive ion mode, this compound would be expected to produce a strong signal for its cation [CH₃CH₂S(CH₃)₂]⁺.

Illustrative LC-MS/MS Parameters for Direct Analysis:

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| MS/MS Transitions (Hypothetical) | |

| Precursor Ion (Q1) | m/z of [CH₃CH₂S(CH₃)₂]⁺ |

| Product Ion (Q3) | Fragments from loss of methyl or ethyl groups |

The use of LC-MS/MS with an ethyl acetate-based extraction method has been successfully applied for the analysis of various residues in different matrices, demonstrating the compatibility of the solvent with this analytical technique. nih.govnih.gov

Biochemical and Biological Relevance of Sulfonium Compounds Bearing Acetate/ethyl Moieties

Role as Alkyl Donors in Biological Systems (General Sulfonium (B1226848) Context)

Sulfonium compounds are notable for their capacity to act as alkyl group donors in a multitude of biochemical reactions. This function is critical for the modification of a wide range of biological macromolecules, including proteins, nucleic acids, and lipids, thereby influencing their structure, function, and localization.

S-Adenosyl-L-methionine (SAM) Analogs and Methyl Transfer Reactions

The quintessential example of a biological alkyl donor is S-Adenosyl-L-methionine (SAM), a sulfonium compound that serves as the primary methyl group donor in most biological methylation reactions. nih.govnih.gov SAM is synthesized from L-methionine and ATP and features a positively charged sulfur atom that activates the attached methyl group for nucleophilic attack. nih.gov This process, catalyzed by a large and diverse class of enzymes known as methyltransferases, results in the transfer of the methyl group to various substrates, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.govnih.gov

The significance of SAM-dependent methylation is vast, impacting fundamental cellular processes such as:

Epigenetic Regulation: Methylation of DNA and histones plays a crucial role in regulating gene expression. nih.gov

Signal Transduction: Methylation can modulate protein function and cellular signaling pathways. nih.gov

Metabolism: The synthesis and degradation of various metabolites and signaling molecules are often dependent on methylation. nih.gov

The study of SAM analogs has been instrumental in elucidating the mechanisms of methyltransferases and their roles in health and disease. nih.govnih.govresearchgate.net These analogs can act as inhibitors or as alternative substrates, allowing for the probing of enzyme active sites and the development of therapeutic agents. nih.govacs.org For instance, analogs with extended alkyl chains have been used to demonstrate the catalytic promiscuity of some methyltransferases, which can transfer groups larger than a methyl group. acs.org The reactivity of these analogs can be further tuned by substituting the sulfur atom with selenium, creating Se-adenosyl-l-selenomethionine (SeAM) analogs that can be more reactive cofactors for certain methyltransferases. acs.org

Enzymatic Transformations and Biocatalysis Involving Sulfonium Centers

The sulfonium center is not only a key player in alkyl transfer reactions but is also a target for various enzymatic transformations. These reactions are central to the biosynthesis and degradation of sulfonium compounds and have been harnessed for biocatalytic applications.

Enzyme-Substrate Interactions in Sulfonium Cleavage Pathways

The cleavage of carbon-sulfur bonds in sulfonium compounds is a critical step in their metabolism. The interaction between the enzyme and the sulfonium substrate is highly specific, often involving a precise orientation of the substrate within the active site to facilitate catalysis. libretexts.org The "induced fit" model of enzyme-substrate binding is particularly relevant here, where the initial binding of the substrate induces conformational changes in the enzyme, leading to an optimal arrangement for the reaction to occur. libretexts.org

In the context of ergothioneine (B1671048) biosynthesis, a PLP-dependent C-S lyase, Egt2, mediates the cleavage of a sulfoxide (B87167), a close relative of sulfonium compounds. nih.gov Structural studies of Egt2 have revealed that a cation-π interaction between the substrate and an aromatic residue in the active site is crucial for substrate specificity and catalysis. nih.gov This highlights the subtle yet critical interactions that govern the enzymatic cleavage of sulfur-containing compounds.

Biocatalytic Synthesis and Derivatization (e.g., Sulfoxide Reduction)

The unique reactivity of the sulfonium group has been exploited in biocatalysis for the synthesis and derivatization of various compounds. For example, enzymes can catalyze the reduction of sulfoxides to sulfides, a reaction of significant interest in synthetic organic chemistry. While direct biocatalytic synthesis involving "Ethyl(dimethyl)sulfanium acetate" is not documented, the principles of biocatalysis applied to other sulfonium compounds provide a framework for its potential applications.

The synthesis of sulfonium salts can be achieved through the reaction of a sulfide (B99878) with an alkyl halide. youtube.com Biocatalytic approaches could offer more environmentally friendly and selective methods for such syntheses. Furthermore, the development of artificial metalloenzymes has expanded the scope of biocatalysis to include reactions not typically found in nature, which could potentially be applied to the synthesis and transformation of novel sulfonium compounds.

Metabolic Pathways of Related Sulfonium Species and Acetate (B1210297) Metabolism

The metabolic fate of "this compound" can be inferred by examining the well-established metabolic pathways of its constituent parts: the dimethylsulfonium moiety and the acetate group.

Dimethylsulfoniopropionate (DMSP) Metabolism and Related Enzymes

Dimethylsulfoniopropionate (DMSP) is an abundant organosulfur compound in marine environments, playing crucial roles as an osmolyte, antioxidant, and a precursor to the climatically active gas dimethyl sulfide (DMS). frontiersin.organnualreviews.orgnih.gov The metabolism of DMSP by marine microorganisms involves two main pathways: a cleavage pathway that produces DMS and acrylate, and a demethylation pathway that yields methylmercaptopropionate (MMPA). frontiersin.orgnih.gov

A number of enzymes involved in DMSP metabolism have been identified and characterized. The cleavage pathway is catalyzed by various DMSP lyases, which, despite their sequence diversity, all catalyze the same fundamental reaction. frontiersin.org The demethylation pathway involves a DMSP demethylase (DmdA), followed by a series of enzymatic steps to further process the resulting MMPA. frontiersin.org The study of these enzymes has revealed how marine bacteria have evolved to utilize this abundant sulfur compound. frontiersin.orgnih.gov Given the structural similarity, it is plausible that "this compound" could be a substrate for enzymes involved in DMSP metabolism, potentially undergoing demethylation or cleavage.

| Enzyme | Pathway | Function |

| DMSP lyases (e.g., DddP, DddW) | Cleavage | Cleave DMSP to DMS and acrylate. frontiersin.org |

| DmdA | Demethylation | Demethylates DMSP to MMPA. frontiersin.org |

| DmdB | Demethylation | Converts MMPA to MMPA-CoA. frontiersin.org |

| DmdC | Demethylation | Dehydrogenates MMPA-CoA. frontiersin.org |

Acetate Metabolism

Acetate is a key metabolite at the crossroads of central carbon metabolism. nih.govfrontiersin.org It can be derived from various sources, including the diet, gut microbial fermentation, and endogenous production from the deacetylation of proteins or the hydrolysis of acetyl-CoA. nih.govfrontiersin.org Once formed, acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes. nih.gov

Acetyl-CoA is a central molecule in cellular metabolism, serving as:

A substrate for the tricarboxylic acid (TCA) cycle for energy production. nih.gov

A precursor for the biosynthesis of fatty acids and steroids. wikipedia.org

A donor of acetyl groups for protein acetylation, a key post-translational modification that regulates protein function. nih.gov

The acetate moiety of "this compound" would likely enter these central metabolic pathways upon its cleavage from the sulfonium headgroup. The metabolic fate of the acetate would then be dependent on the energetic state and specific needs of the cell. nih.gov

| Pathway | Key Molecules | Function |

| Acetate Activation | Acetate, Acetyl-CoA Synthetase (ACSS), Acetyl-CoA | Conversion of acetate to acetyl-CoA. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA, Citrate, Oxaloacetate | Energy production through oxidation of acetyl-CoA. nih.gov |

| Fatty Acid Biosynthesis | Acetyl-CoA, Malonyl-CoA | Synthesis of fatty acids from acetyl-CoA. wikipedia.org |

| Protein Acetylation | Acetyl-CoA, Histone Acetyltransferases (HATs) | Regulation of protein function and gene expression. nih.gov |

Acetyl-CoA and Ethanol (B145695) Pathways in Ester Formation (Broader Context of Acetate)

The formation of esters in biological systems is a fundamental process, and the acetate moiety of a compound like Ethyl(dimethyl)sulfonium acetate is intrinsically linked to the central metabolic intermediate, Acetyl-Coenzyme A (Acetyl-CoA). Acetyl-CoA is a critical molecule in cellular metabolism, participating in the synthesis and breakdown of carbohydrates, lipids, and proteins. wikipedia.orgvaia.com Its primary role is to convey the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and energy production. wikipedia.orgnumberanalytics.com

The biosynthesis of many esters relies on the availability of acetyl-CoA and an alcohol. nih.gov In what is known as the Wood-Ljungdahl pathway, or the reductive acetyl-CoA pathway, bacteria can utilize hydrogen as an electron donor and carbon dioxide as an electron acceptor to synthesize acetyl-CoA. libretexts.org This acetyl-CoA can then serve as a precursor for the formation of various esters.

Ethanol is also a key player in certain esterification reactions within biological systems. The metabolism of ethanol in the liver primarily involves its oxidation to acetaldehyde (B116499) and subsequently to acetate. numberanalytics.comnih.gov This acetate can then be activated to acetyl-CoA. nih.gov In some non-oxidative pathways, ethanol can directly participate in esterification reactions. nih.gov For instance, fatty acid ethyl esters can be formed, a process that can have physiological implications. The enzymatic pathways involving alcohol acetyltransferases (AATs) catalyze the condensation of an alcohol with an acetyl-CoA to form an acetate ester.

The interplay between acetyl-CoA and ethanol pathways highlights the central role of the acetate group in cellular metabolism and the biosynthesis of a wide array of esters that contribute to cellular function and signaling.

Molecular-Level Interactions with Biological Macromolecules and Enzymes

The biological effects of sulfonium compounds are largely determined by their interactions with macromolecules such as proteins and nucleic acids. The positively charged nature of the sulfonium ion suggests that electrostatic interactions are a key determinant of its binding behavior. nih.gov

Interactions with Proteins:

Sulfonium compounds can interact with proteins through a combination of electrostatic and hydrophobic interactions. The positive charge on the sulfur atom can form salt bridges with negatively charged amino acid residues on the protein surface, such as aspartate and glutamate. nih.gov The organic substituents on the sulfur atom, in this case, two methyl groups and an ethyl group, contribute to hydrophobic interactions with nonpolar pockets on the protein surface. omicsonline.org

These interactions can lead to conformational changes in the protein, potentially altering its function. For example, the binding of a sulfonium compound to the active site of an enzyme could lead to its inhibition. Some sulfonium compounds have been investigated for their ability to act as enzyme inhibitors. ontosight.ai The amphiphilic nature of certain sulfonium compounds can also lead to the disruption of cell membranes, a property that has been explored for antimicrobial applications. nih.govtandfonline.comrsc.org

Interactions with Nucleic Acids (DNA/RNA):

The interaction of positively charged molecules with the negatively charged phosphate (B84403) backbone of DNA and RNA is a well-established phenomenon. peerj.com Sulfonium salts can bind to DNA through electrostatic interactions. nih.govresearchgate.net Furthermore, the planar aromatic or heterocyclic groups that are sometimes part of more complex sulfonium compounds can intercalate between the base pairs of the DNA double helix. peerj.com While this compound itself lacks a large planar group for significant intercalation, its positive charge would still facilitate association with the nucleic acid structure. Such interactions can potentially interfere with DNA replication and transcription processes.

Degradation and Stability Studies

Chemical Degradation Pathways of Sulfonium (B1226848) Salts and Ylides

Sulfonium salts and their corresponding ylides are susceptible to degradation through several chemical pathways, primarily involving nucleophilic attack and thermal decomposition. acs.orgresearchgate.net

The positively charged sulfur atom in the Ethyl(dimethyl)sulfanium cation makes it an electrophilic center, susceptible to attack by nucleophiles. This can lead to a variety of cleavage reactions. The specific outcome of a nucleophilic attack depends on the nature of the nucleophile, the structure of the sulfonium salt, and the reaction conditions. acs.org

One common pathway is the SN2-type reaction at one of the carbon atoms attached to the sulfur. In the case of Ethyl(dimethyl)sulfanium acetate (B1210297), a nucleophile can attack either a methyl carbon or the ethyl carbon, displacing dimethyl sulfide (B99878) or ethyl methyl sulfide, respectively. The acetate anion itself can act as a nucleophile, though this is generally a weak nucleophile.

Another significant reaction is direct nucleophilic attack on the sulfur atom. acs.orgmdpi.com This can lead to the formation of a tetracoordinate sulfurane intermediate. The stability and subsequent decomposition of this intermediate dictate the final products. For instance, hydrolysis of dialkoxysulfonium salts has been shown to proceed through such a mechanism, leading to sulfinate products with an inversion of configuration at the sulfur atom. mdpi.com

The reaction of sulfonium salts with bases can lead to the formation of a sulfur ylide, a neutral molecule with adjacent positive and negative charges. These ylides are highly reactive intermediates that can undergo further reactions, including rearrangements and reactions with electrophiles. nih.govrsc.org

Table 1: General Nucleophilic Reactions of Sulfonium Salts

| Reaction Type | Attacking Species | Resulting Products | Reference |

|---|---|---|---|

| SN2 at α-carbon | Nucleophile (e.g., halide, hydroxide) | Alkylated nucleophile and dialkyl sulfide | nih.gov |

| Attack at Sulfur | Nucleophile (e.g., hydroxide) | Sulfurane intermediate, leading to sulfoxides or sulfinates | acs.orgmdpi.com |

This table is interactive. Click on the headers to sort.

Sulfonium salts and particularly sulfur ylides can undergo thermal decomposition. The stability of a sulfonium salt is influenced by the nature of the substituents on the sulfur atom. For simple trialkylsulfonium salts, decomposition often requires elevated temperatures.

Sulfur ylides, which can be formed from sulfonium salts in the presence of a base, are generally less stable than their parent salts and can decompose through several pathways. researchgate.netrsc.org One common thermal reaction is the researchgate.netnih.gov-sigmatropic rearrangement, if an allylic group is present. For a simple saturated sulfonium ylide, decomposition might involve C-H insertion reactions or the formation of carbenes. For example, the decomposition of diazo compounds in the presence of sulfoxides is a known method to generate sulfoxonium ylides, which are structurally related to sulfonium ylides. rsc.org

The thermal stability of sulfonium salts can be influenced by the counter-ion. In the case of Ethyl(dimethyl)sulfanium acetate, the acetate ion could potentially act as an internal nucleophile at elevated temperatures, leading to the formation of methyl acetate or ethyl acetate and dimethyl sulfide.

Enzymatic and Microbial Degradation Processes

The microbial degradation of dimethyl sulfide (DMS), a potential breakdown product of this compound, is well-documented. A wide variety of microorganisms from diverse environments can utilize DMS as a carbon and energy source. oup.com The degradation pathways typically involve oxidation of the sulfur atom to form dimethyl sulfoxide (B87167) (DMSO) and methanesulfonate.

Acetate is a readily biodegradable organic acid. Many microorganisms, including certain sulfate-reducing bacteria, can metabolize acetate, especially under anaerobic conditions. nih.govfrontiersin.org For example, Acididesulfobacillus acetoxydans is a moderately acidophilic bacterium capable of oxidizing acetate. nih.govfrontiersin.org

Given that both the sulfonium and acetate moieties of the compound have known microbial degradation pathways, it is plausible that this compound could be susceptible to microbial breakdown. This would likely involve initial cleavage of the compound into its constituent parts, followed by the separate degradation of the sulfonium-derived cation and the acetate anion. The degradation of sulfonated compounds by enzymes like azoreductases has also been studied, suggesting that microbial systems possess enzymes capable of acting on sulfur-containing organic molecules. nih.gov Furthermore, studies on cellulose (B213188) acetate degradation have shown that enzymatic deacetylation is a key step, which could be a potential pathway for the acetate portion of the molecule. mdpi.com

Factors Influencing Stability in Different Chemical Environments

The stability of this compound is significantly influenced by environmental factors such as pH, the solvent system, and temperature. slideshare.net

Solvents: The choice of solvent can influence the stability and reactivity of sulfonium salts. In polar, nucleophilic solvents, solvolysis reactions can occur, where the solvent molecule acts as a nucleophile. For example, in water, hydrolysis can be a potential degradation pathway. The dielectric constant of the solvent can also affect the rates of reactions involving ionic species. slideshare.net The stability of related compounds like ethyl acetate is known to be affected by the presence of water, leading to hydrolysis. jubilantingrevia.com

Temperature: As with most chemical compounds, temperature is a critical factor affecting the stability of this compound. slideshare.net Increased temperature generally accelerates the rates of degradation reactions, including both nucleophilic attack and thermal decomposition. researchgate.netnih.gov The product's chemical stability is typically assessed under standard ambient conditions, but heat can contribute to instability. jubilantingrevia.comsigmaaldrich.com

Table 2: Influence of Environmental Factors on Sulfonium Salt Stability

| Factor | Effect on Stability | Potential Degradation Pathways | References |

|---|---|---|---|

| High pH (Basic) | Decreased stability | Formation of sulfur ylides via deprotonation | rsc.org |

| Low pH (Acidic) | Generally stable, but anion may be protonated | Protonation of acetate | slideshare.net |

| Polar/Nucleophilic Solvents | Decreased stability | Solvolysis (e.g., hydrolysis) | slideshare.net |

| High Temperature | Decreased stability | Accelerated nucleophilic attack and thermal decomposition | slideshare.netjubilantingrevia.comnih.gov |

This table is interactive. Click on the headers to sort.

Advanced Applications and Derivatization in Organic Synthesis

Use as Reagents in Carbon-Carbon Bond Formation

The synthetic utility of ethyl(dimethyl)sulfanium acetate (B1210297) is predominantly realized through its conversion into a sulfonium (B1226848) ylide. This is typically achieved by deprotonation at the carbon atom adjacent to the positively charged sulfur using a base. The resulting ylide is a potent nucleophile, enabling a range of valuable chemical transformations.

Ylide-Mediated Epoxidation and Cyclopropanation Reactions (Johnson–Corey–Chaykovsky Type)

A classic application of sulfonium ylides derived from precursors like ethyl(dimethyl)sulfanium acetate is in the Johnson–Corey–Chaykovsky reaction. In this reaction, the ylide reacts with carbonyl compounds, such as aldehydes and ketones, to form epoxides. The reaction proceeds through a betaine (B1666868) intermediate, which undergoes an intramolecular nucleophilic substitution to form the three-membered epoxide ring and liberate dimethyl sulfide (B99878). This methodology is particularly effective for the synthesis of oxiranes from a wide range of carbonyl-containing substrates.

Furthermore, these ylides can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of cyclopropanes. This transformation involves the initial attack of the ylide on the β-carbon of the unsaturated system, followed by an intramolecular cyclization that displaces the dimethyl sulfide leaving group. The stereochemical outcome of both the epoxidation and cyclopropanation reactions can often be controlled by the choice of reagents and reaction conditions.

Controlled Alkylation and Arylation Reactions

While direct alkylation and arylation using this compound are less common, the ylide generated from it can function as a nucleophile in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This provides an indirect route for alkylation.

More broadly, the class of sulfonium salts has been explored in the context of transition-metal-catalyzed cross-coupling reactions. Although not the primary example, trialkylsulfonium salts can serve as coupling partners in reactions that achieve the formation of carbon-carbon bonds, thereby enabling controlled alkylation and arylation of various substrates. These methods often exhibit high functional group tolerance and offer a powerful tool for molecular construction.

Synthesis of Complex Organic Molecules

The reactivity of sulfonium ylides extends beyond the formation of simple rings to the assembly of more intricate molecular architectures, including a variety of heterocyclic systems. These reactions often proceed with a high degree of regioselectivity.

Regiospecific Furan Synthesis from Sulfonium Acylmethylides

A significant application of sulfonium acylmethylides, which can be prepared from precursors related to this compound, is in the synthesis of furans. Research has demonstrated that the reaction of dimethylsulfonium acylmethylides with α,β-unsaturated ketones in the presence of a catalytic amount of hydrobromic acid can yield 2,4-disubstituted furans in a one-pot procedure. This reaction is proposed to occur via a tandem Michael addition-cyclization pathway, providing a regioselective route to this important class of heterocycles.

Heterocyclic Ring Construction

The utility of sulfonium ylides in building heterocyclic structures is diverse. These reactive intermediates can undergo annulation reactions with a range of electrophilic partners to construct various ring systems. For instance, their reaction with suitably substituted α,β-unsaturated compounds can lead to the formation of five-membered heterocycles. The versatility of sulfonium ylides makes them valuable building blocks in the synthesis of medicinally and materially relevant compounds containing heterocyclic motifs.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonium (B1226848) salts is a well-established area of organic chemistry, yet there remains a continuous drive for more efficient, sustainable, and versatile methodologies. nih.gov Traditional methods for preparing simple trialkylsulfonium salts often involve the reaction of a thioether with an alkyl halide. wikipedia.org For ethyl(dimethyl)sulfanium acetate (B1210297), this would typically involve the reaction of dimethyl sulfide (B99878) with an ethylating agent that provides the acetate counter-ion, or a subsequent anion exchange.

Future research should focus on developing more atom-economical and environmentally benign synthetic pathways. This could involve:

Direct C-H Functionalization: Exploring methods to directly activate C-H bonds in precursors, eliminating the need for pre-functionalized starting materials like alkyl halides.

Electrochemical Synthesis: Utilizing electrochemical methods to generate the reactive species for the formation of the sulfonium salt, which can reduce the reliance on chemical oxidants and reagents. nih.gov

Catalytic Routes: Developing catalytic systems, potentially using transition metals or organocatalysts, to facilitate the synthesis under milder conditions and with higher efficiency. rsc.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Method | Precursors | Potential Advantages | Research Focus |

| Classical Alkylation | Dimethyl sulfide, Ethyl halide/sulfate | Well-established, straightforward | Milder reagents, improved yields |

| "Interrupted Pummerer" | Activated Sulfoxide (B87167), Ethylating Agent | Access to diverse structures | Application to simple alkyl sulfonium salts |

| Electrosynthesis | Thioether, Ethyl source | Avoidance of chemical oxidants, sustainability | Optimization of electrode materials and conditions |

| Catalytic C-H Activation | Thioether, Ethane/Ethylene | High atom economy, reduced waste | Development of selective and efficient catalysts |

This table presents a conceptual comparison of synthetic strategies that could be explored for Ethyl(dimethyl)sulfanium acetate, based on general knowledge of sulfonium salt synthesis.

Exploration of Unprecedented Reactivity and Catalytic Applications

S-Alkyl sulfonium salts are primarily known as alkylating agents. nih.gov However, the landscape of their reactivity is continually expanding, particularly with the advent of photoredox catalysis. nih.govrsc.org Future investigations into the reactivity of this compound should venture beyond its traditional role.

Key areas for exploration include:

Photoredox-Mediated Transformations: Investigating the potential of this compound as a source of ethyl radicals under visible-light photoredox conditions. nih.govrsc.org This could unlock novel C-C and C-heteroatom bond-forming reactions.

Hydrogen-Bonding Catalysis: Exploring the ability of the acidic α-hydrogens on the alkyl groups to act as hydrogen-bond donors in organocatalysis. rsc.org This could enable the activation of substrates in a variety of organic transformations.

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key component, potentially activating substrates through noncovalent interactions like chalcogen bonding. acs.org

Asymmetric Catalysis: Developing chiral versions of related sulfonium salts for use in asymmetric synthesis, where the sulfonium cation plays a crucial role in the stereochemical outcome of the reaction.

Deeper Elucidation of Biochemical Roles and Mechanistic Biology

In nature, the sulfonium compound S-adenosylmethionine (SAM) is a vital methyl group donor in a vast number of biological processes. nih.gov The study of simpler sulfonium salts like this compound can provide fundamental insights into the interactions of these charged species in a biological context.

Future research in this area should aim to:

Understand Sulfonium-π Interactions: Conduct detailed studies on the noncovalent interactions between the sulfonium center of this compound and aromatic systems, which are crucial in biological recognition. nih.gov Experimental and computational studies can quantify the strength and nature of these interactions compared to other cations.

Probe Enzyme-Substrate Interactions: Use this compound as a simplified probe to study the binding pockets of SAM-dependent enzymes. This can help to elucidate the factors that contribute to substrate recognition and catalytic activity. nih.govnih.gov

Investigate Antimicrobial Properties: Given that certain sulfonium compounds exhibit antimicrobial activity, it would be pertinent to explore the potential of this compound and related structures as novel antibacterial or antifungal agents. jst.go.jpresearchgate.net

| Interaction Type | Description | Relevance to this compound |

| Sulfonium-π | A noncovalent interaction between the positively charged sulfur and the electron-rich face of an aromatic ring. | Key to understanding its potential binding to biological macromolecules like proteins and nucleic acids. nih.gov |

| Hydrogen Bonding | Interaction involving the acidic α-protons on the sulfonium salt. | Could play a role in its interaction with active sites of enzymes or as a catalyst. rsc.org |

| Electrostatic Interactions | Attraction between the cationic sulfonium center and anionic groups (e.g., carboxylates in proteins). | A fundamental force governing its behavior in a biological medium. |

This table outlines the key biochemical interactions that should be investigated for this compound.

Integration with Materials Science for Functional Applications

Sulfonium salts have found a niche in materials science, most notably as photoacid generators (PAGs) in photolithography. rsc.orgumn.edu Upon irradiation, they decompose to generate a strong acid, which then catalyzes chemical reactions in the surrounding polymer matrix.

Future research should explore the integration of this compound into advanced materials:

Polymer Science: Investigating the incorporation of the this compound moiety into polymer backbones or as side chains to create novel functional materials. rsc.org This could lead to the development of new photoresists, coatings, or adhesives. umn.edu

Stimuli-Responsive Materials: Designing materials that change their properties in response to stimuli such as light or heat, where the decomposition of the sulfonium salt acts as the trigger.

Electrolyte Components: Assessing the potential of simple sulfonium salts as components in electrolytes for batteries or other electrochemical devices, leveraging their ionic nature.

Advancement of Computational Methodologies for Prediction and Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. arxiv.orgresearchgate.net For a relatively simple molecule like this compound, computational methods can provide a wealth of information.

Future computational efforts should focus on:

Accurate Property Prediction: Developing and applying high-level quantum chemical methods to accurately predict the structural, spectroscopic (e.g., NMR, IR), and thermochemical properties of this compound.

Reaction Mechanism Simulation: Modeling the potential energy surfaces of reactions involving this compound to understand its reactivity and to predict the outcomes of new transformations. acs.org

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the behavior of this compound in different solvent environments and its interactions with other molecules, including biological targets. figshare.com

Quantum Computing Simulations: As quantum computing technology matures, it presents an opportunity for highly accurate simulations of the electronic structure and dynamics of sulfonium cations, offering unprecedented insights into their photo-dissociation pathways. arxiv.orgresearchgate.net

| Computational Method | Research Goal | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict spectroscopic properties. | Understanding of catalytic cycles and interpretation of experimental data. acs.orgfigshare.com |

| Ab Initio Methods | Achieve high-accuracy benchmarks for energetic and structural properties. | Reliable data for parameterizing simpler models and for comparison with experiment. |

| Molecular Dynamics (MD) | Simulate behavior in solution and interaction with biomolecules. | Insights into solvation effects and binding modes. figshare.com |

| Quantum Computing | Simulate complex electronic structures and photo-dissociation. | Detailed understanding of fragmentation pathways for materials science applications. arxiv.orgresearchgate.net |

This table highlights the application of various computational methodologies to deepen the understanding of this compound.

This compound, while a simple molecule, stands at the crossroads of numerous exciting avenues of chemical research. The future exploration of this compound, guided by the principles of sustainable synthesis, innovative reactivity, and advanced computational modeling, promises not only to deepen our fundamental understanding of sulfonium chemistry but also to pave the way for novel applications in catalysis, biochemistry, and materials science. The research directions outlined here provide a roadmap for unlocking the latent potential of this and other related sulfonium salts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl(dimethyl)sulfanium acetate, and how can purity be verified post-synthesis?

- Methodology : Synthesis typically involves alkylation of dimethyl sulfide with ethylating agents (e.g., ethyl halides) in an acidic medium, followed by counterion exchange with acetate. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying impurities. Crystallographic data (e.g., lattice parameters from single-crystal X-ray diffraction) can validate molecular geometry .

- Key Parameters : Monitor reaction temperature (e.g., 70°C for optimal alkylation) and solvent choice (anhydrous ethyl acetate or dimethyl sulfoxide for solubility) to minimize side reactions .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Protocols :

- Conduct work in a fume hood to prevent inhalation of volatile byproducts (e.g., dimethyl sulfide) .

- Store in airtight containers under inert gas (argon/nitrogen) to avoid hydrolysis or oxidation .

- Use non-reactive materials (glass or PTFE) for storage, as sulfonium salts may degrade plasticizers .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Techniques :

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solubility : Phase diagrams in polar solvents (e.g., water, ethanol) via gravimetric analysis .

- Ionic Conductivity : Electrochemical impedance spectroscopy for applications in ionic liquids .

Advanced Research Questions